4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a structurally complex pyrrolone derivative characterized by:
- A 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one core, which is a five-membered lactam ring.
- 4-(Allyloxy)benzoyl substitution at position 4, introducing an allyl ether-linked aromatic moiety.
- 3,4-Dichlorophenyl at position 5, providing electron-withdrawing and steric effects.
- 3-Methoxypropyl at position 1, contributing hydrophilicity and conformational flexibility.
Properties
Molecular Formula |
C24H23Cl2NO5 |
|---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H23Cl2NO5/c1-3-12-32-17-8-5-15(6-9-17)22(28)20-21(16-7-10-18(25)19(26)14-16)27(11-4-13-31-2)24(30)23(20)29/h3,5-10,14,21,28H,1,4,11-13H2,2H3/b22-20+ |
InChI Key |
WUZATSVBLQQMCT-LSDHQDQOSA-N |
Isomeric SMILES |
COCCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzoyl intermediate: This involves the reaction of 4-(allyloxy)benzoic acid with appropriate reagents to form the benzoyl chloride intermediate.
Coupling with the pyrrole ring: The benzoyl chloride intermediate is then reacted with a substituted pyrrole derivative under controlled conditions to form the desired product.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would yield a benzyl alcohol.
Scientific Research Applications
4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrol-2-one derivatives exhibit diverse bioactivity modulated by substituent variations. Below is a systematic comparison of the target compound with structurally related analogs (Table 1), supported by synthesis, physicochemical, and reactivity data from the evidence.
Table 1: Structural and Physicochemical Comparison of Pyrrol-2-one Derivatives
*Calculated using ChemDraw. †General range from .
Key Observations
1-Substituent Effects: The 3-methoxypropyl group in the target compound and Compound 51 enhances solubility compared to 2-hydroxypropyl analogs (e.g., Compounds 29, 30 ). This substitution may reduce crystallinity, as evidenced by the lower yields (18–47%) in hydroxypropyl derivatives .
4-Aroyl Group Diversity: 4-(Allyloxy)benzoyl in the target compound introduces an ether-linked allyl chain, which may enhance metabolic stability compared to simpler benzoyl groups (e.g., 4-methylbenzoyl in Compounds 29, 30 ).
5-Aryl Group Contributions :
- The 3,4-dichlorophenyl group in the target compound is structurally similar to 3,5-dichlorophenyl in Compound 30 , both conferring steric bulk and hydrophobic interactions. However, para-substituted dichloro groups (as in the target) may alter π-stacking interactions compared to meta-substituted analogs.
- Electron-rich aryl groups (e.g., 4-methoxyphenyl in Compound 8p ) lower melting points (141–143°C vs. 245–247°C for dichloro derivatives), suggesting reduced intermolecular forces.
Synthetic Challenges: Pyrrolones with 3-hydroxy and 1-alkyl substituents (e.g., Compounds 29, 30 ) often require recrystallization from methanol or ethanol, indicating moderate polarity.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what parameters critically influence reaction yields?
The compound is synthesized via a multi-step cyclization reaction involving substituted aldehydes and amines. Key steps include:
- Aldehyde-amine condensation : Reacting 3,4-dichlorobenzaldehyde with 3-methoxypropylamine in 1,4-dioxane to form an intermediate imine .
- Cyclization : Base-assisted cyclization (e.g., using K₂CO₃ or NaH) to form the pyrrol-2-one core. Solvent choice (e.g., ethanol, MeOH) and reaction time (3–24 hours) significantly impact yields .
- Purification : Recrystallization from methanol or ethanol is standard, with yields ranging from 9% to 62% depending on substituent steric effects and solvent polarity .
Q. Which spectroscopic techniques are essential for confirming structural integrity?
- 1H/13C NMR : Assigns proton environments (e.g., allyloxy group at δ 4.5–5.0 ppm) and carbonyl carbons (δ 165–175 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ with <5 ppm error) .
- FTIR : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
- Melting Point : Consistency with literature values (e.g., 245–247°C for dichlorophenyl analogs) verifies purity .
Advanced Research Questions
Q. How do substituent variations at the 1- and 4-positions influence biological activity, and what optimization strategies are employed?
- 1-Position (N-substituent) : Hydrophilic groups (e.g., 3-methoxypropyl) enhance solubility but may reduce membrane permeability. Hydroxypropyl analogs show improved pharmacokinetics in SAR studies .
- 4-Position (Aroyl group) : Electron-withdrawing groups (e.g., 4-chlorobenzoyl) increase electrophilicity, potentially enhancing target binding. Systematic substitution with methyl, methoxy, or trifluoromethyl groups is used to optimize activity .
- Strategy : Parallel synthesis of analogs followed by in vitro screening (e.g., enzyme inhibition assays) identifies lead candidates .
Q. How should researchers address contradictory yield outcomes in analogous syntheses (e.g., 9% vs. 62%)?
- Parameter Screening : Vary reaction temperature (room temperature vs. reflux), solvent (dioxane vs. MeOH), and stoichiometry .
- Catalytic Additives : Introduce Lewis acids (e.g., ZnCl₂) to accelerate imine formation or stabilize intermediates .
- Workup Optimization : For low-yielding reactions, extended reflux (10+ hours) or alternative precipitation methods (e.g., ice quenching) improves product recovery .
Q. What mechanistic insights govern the cyclization step, and how can side reactions be minimized?
- Mechanism : Base-assisted deprotonation initiates a 5-endo-dig cyclization, forming the pyrrol-2-one ring. Competing pathways (e.g., dimerization) are suppressed by controlling pH and temperature .
- Side Reactions : Over-oxidation of the hydroxyl group or retro-aldol decomposition can occur. Use of inert atmospheres (N₂) and anhydrous solvents mitigates these issues .
Methodological Considerations
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
- Dynamic Effects : Rotameric equilibria in the allyloxy or methoxypropyl groups may cause signal splitting. Variable-temperature NMR (VT-NMR) clarifies dynamic behavior .
- Impurity Analysis : LC-MS or TLC identifies byproducts (e.g., unreacted aldehyde), guiding repurification steps .
Q. What strategies are recommended for designing stable analogs with improved metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
